1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane
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Overview
Description
1-(4-Methyl-1,3-thiazol-2-yl)methanamine is a chemical compound with the CAS Number: 51221-45-5. It has a molecular weight of 128.2 . The compound is usually stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular formula of 1-(4-Methyl-1,3-thiazol-2-yl)methanamine is C5H8N2S . The InChI code is 1S/C5H8N2S/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3 .Physical and Chemical Properties Analysis
1-(4-Methyl-1,3-thiazol-2-yl)methanamine is a liquid at room temperature . It has a molecular weight of 128.2 .Scientific Research Applications
Divergent Synthesis and Structural Characterization
A novel approach for the synthesis of tetrahydro-1,4-diazepinones and benzodiazepines through a domino process involving the in situ generation of an aza-Nazarov reagent has been developed, showcasing the versatility of diazepine derivatives in synthetic chemistry (Maiti et al., 2020).
The synthesis of 1,4-diazepines and benzodiazepines by a multicomponent reaction followed by an intramolecular nucleophilic substitution demonstrates a short, two-step approach to these systems, highlighting the efficiency of synthesizing diazepane derivatives (Banfi et al., 2007).
Biological Activities and Applications
Research into ultra-short acting hypnotics has led to the synthesis and evaluation of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), demonstrating its potent in vivo activity with a rapid onset and short duration of action. This compound shows potential as a preanesthetic medication and anesthesia inducer (El-Subbagh et al., 2008).
The synthesis and properties of various diazepine derivatives have been explored, revealing their potential in antimicrobial, anticancer activities, and QSAR studies. This includes the development of compounds with significant effectiveness against specific microbial strains and cancer cell lines (Verma et al., 2015).
Catalytic and Chemical Properties
- The tuning of olefin epoxidation by manganese(III) complexes of bisphenolate ligands, including derivatives of 1,4-diazepane, has been studied. The research examines the effect of Lewis basicity of ligands on the reactivity, demonstrating the importance of diazepine derivatives in catalysis (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 2-amino-n-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]benzamide, has been reported to targetGlucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis.
Mode of Action
Based on the target of the similar compound mentioned above, it can be hypothesized that this compound may interact with glucokinase, potentially influencing its activity and thus affecting glucose metabolism .
Biochemical Pathways
If it indeed targets glucokinase like its similar compound, it could impact theglycolysis pathway and other glucose metabolism-related pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it acts on Glucokinase, it could potentially influence glucose metabolism at the cellular level .
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)12-5-2-3-10-4-6-12/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOHBXBPTPTBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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